molecular formula C20H18N8O2 B2843212 4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol CAS No. 1798512-68-1

4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol

Cat. No.: B2843212
CAS No.: 1798512-68-1
M. Wt: 402.418
InChI Key: KPOBZILXMPXREW-UHFFFAOYSA-N
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Description

4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol is a useful research compound. Its molecular formula is C20H18N8O2 and its molecular weight is 402.418. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound, also known as (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone, are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing breast cancer cells and HCT-116 representing colon cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The compound’s ability to induce apoptosis in cancer cells indicates that it may affect proteins and enzymes involved in these pathways, leading to downstream effects such as the activation of caspases, a family of proteins involved in apoptosis .

Pharmacokinetics

The compound’s ability to inhibit cancer cell proliferation suggests that it is able to reach its target sites in the body

Result of Action

The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to a decrease in the size of the tumor and potentially slows the progression of the disease . Some of the synthesized compounds have shown promising cytotoxic activity against cancer cell lines, with IC50 values lower than 12 μM .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and induce apoptosis . .

Properties

IUPAC Name

4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c29-19-11-15(14-3-1-2-4-16(14)23-19)20(30)27-9-7-26(8-10-27)17-5-6-18(25-24-17)28-13-21-12-22-28/h1-6,11-13H,7-10H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOBZILXMPXREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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